Diisononyl adipate

Vue d'ensemble

Description

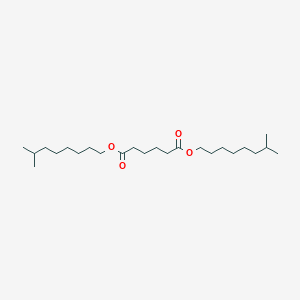

Diisononyl adipate is a chemical compound with the molecular formula C24H46O4. It is an ester derived from adipic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is known for its low volatility, good compatibility with various polymers, and excellent performance in low-temperature applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diisononyl adipate is synthesized through the esterification of adipic acid with isononyl alcohol. The reaction typically involves heating adipic acid and isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation and other purification methods ensures the consistent quality of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards and customer specifications .

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis of DINA occurs under acidic or alkaline conditions, cleaving the ester bonds to yield adipic acid and isononyl alcohol. This reaction is critical for understanding its environmental persistence and biological metabolism.

Reaction Conditions and Products

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

|---|---|---|

| Catalyst | H₂SO₄, HCl | NaOH, KOH |

| Temperature | 50–100°C | 50–100°C |

| Major Products | Adipic acid + Iso-nonanol | Adipic acid salt + Iso-nonanol |

| Reaction Rate | Moderate | Faster than acidic |

-

Environmental Hydrolysis : At pH 7, DINA hydrolyzes slowly (half-life >1 year), but under strong acidic conditions (e.g., stomach pH), hydrolysis accelerates significantly .

-

Industrial Relevance : Hydrolysis is a key step in recycling processes for adipate-based plastics .

Transesterification

DINA undergoes transesterification with alcohols in the presence of acid/base catalysts, enabling the synthesis of alternative esters.

Example Reaction :

Key Parameters :

Oxidation

Oxidative degradation of DINA occurs under harsh conditions, forming carboxylic acids, ketones, and aldehydes.

Oxidizing Agents and Products

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ (acidic) | 60–80°C | Adipic acid + CO₂ |

| Ozone | UV light, room temp | Ketones (e.g., oxo-MINA) |

| Atmospheric O₂ | Long-term exposure | Hydroperoxides |

-

Biological Oxidation : In humans, DINA is metabolized to mono(oxo-isononyl) adipate (oxo-MINA) via cytochrome P450 enzymes .

Enzymatic Reactions

Immobilized lipases catalyze DINA synthesis and degradation under mild conditions, offering an eco-friendly alternative to traditional methods.

| Parameter | Optimal Value |

|---|---|

| Enzyme | Eversa lipase (Thermomyces lanuginosus) |

| Temperature | 50°C |

| Substrate Molar Ratio | 1:3 (adipic acid:isononyl alcohol) |

| Conversion Efficiency | 100% in 6 hours |

Advantages :

-

Solvent-free system reduces waste.

-

High selectivity minimizes by-products.

Thermal Decomposition

At temperatures exceeding 232°C, DINA decomposes into volatile organic compounds (VOCs) and carbon oxides.

Combustion Products :

Safety Note : Decomposition in fire releases irritants like carbon monoxide, necessitating proper ventilation .

Metabolic Pathways in Humans

DINA is metabolized into three primary urinary metabolites, reflecting its biotransformation in vivo :

| Metabolite | Excretion Fraction (%) | Biological Role |

|---|---|---|

| OH-MINA | 70 | Primary biomarker |

| oxo-MINA | 20 | Minor metabolite |

| cx-MIOA | 10 | Environmental persistence |

Applications De Recherche Scientifique

Synthesis and Properties

DINA is synthesized through the esterification of adipic acid with isononyl alcohol. A notable study demonstrated the efficient synthesis of DINA using an immobilized lipase-catalyzed process in a solvent-free system, achieving 100% conversion under optimized conditions (temperature of 50 °C, substrate molar ratio of 1:3) within six hours . The compound exhibits excellent low-temperature resistance, making it particularly valuable in applications where flexibility at lower temperatures is critical.

Applications in Plastics

2.1 Polyvinyl Chloride (PVC) Products

DINA is extensively used as a plasticizer in PVC formulations. Its incorporation enhances the flexibility and processability of PVC while reducing the glass transition temperature (Tg), which is crucial for applications such as:

- Wire and Cable Insulation: DINA improves the mechanical properties and thermal stability of PVC used in electrical insulation .

- Toys and Childcare Products: Due to its non-toxic nature, DINA is favored for use in toys, ensuring compliance with safety regulations regarding harmful substances .

2.2 Other Polymer Applications

Beyond PVC, DINA is also utilized in other polymer systems, including:

- Synthetic Rubber: It enhances the performance characteristics of rubber products by improving flexibility and resistance to environmental factors .

- Cosmetics and Personal Care Products: DINA's compatibility with various formulations makes it suitable for use in cosmetic products as a plasticizer .

Environmental and Health Considerations

DINA serves as an alternative to high molecular weight phthalates, which are subject to regulatory scrutiny due to their potential health risks. Studies have shown that DINA has a lower toxicity profile compared to traditional plasticizers like DEHP, making it a safer choice for consumer products . Furthermore, its biodegradability contributes to its appeal as an environmentally friendly option in various applications.

Market Trends and Future Prospects

The market for this compound is projected to grow significantly due to its increasing adoption across various industries. Key factors driving this growth include:

- Rising Demand in Asia-Pacific: The region is witnessing substantial growth due to the expanding use of DINA in PVC and other polymer applications .

- Regulatory Shifts: As regulations tighten around phthalates, manufacturers are increasingly turning to alternatives like DINA to meet compliance requirements.

Case Study 1: Use in Building Materials

A comprehensive survey analyzed the presence of organic flame retardants and plasticizers, including DINA, in building materials within the Swedish market. The study highlighted DINA's effectiveness as a flame retardant when combined with other additives, showcasing its versatility beyond traditional applications .

Case Study 2: Health Impact Assessment

A recent investigation into human metabolism and urinary excretion of DINA metabolites provided insights into its safety profile. The study found that urinary concentrations of specific metabolites were low among volunteers, indicating minimal exposure risks . This data supports the continued use of DINA as a safer alternative to more hazardous plasticizers.

Mécanisme D'action

The mechanism of action of diisononyl adipate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and workability. This effect is achieved through the physical interaction of this compound molecules with the polymer chains, allowing them to move more freely .

Comparaison Avec Des Composés Similaires

Diisononyl phthalate (DINP): Another widely used plasticizer with similar applications in flexible PVC production.

Bis(2-ethylhexyl) adipate (DEHA): Used as a plasticizer in various applications, known for its good low-temperature performance.

Diisobutyl adipate (DIBA): Another adipate ester used as a plasticizer with similar properties.

Uniqueness of Diisononyl Adipate: this compound is unique due to its excellent low-temperature performance, low volatility, and good compatibility with various polymers. These properties make it particularly suitable for applications requiring flexibility and durability under varying environmental conditions .

Activité Biologique

Diisononyl adipate (DINA) is a synthetic compound primarily used as a plasticizer in polyvinyl chloride (PVC) products, serving as an alternative to phthalate plasticizers which are under regulatory scrutiny due to potential health risks. Understanding the biological activity of DINA is essential for evaluating its safety and environmental impact. This article summarizes recent research findings on DINA's metabolism, excretion, and potential biological effects.

This compound is characterized by its molecular formula and a molecular weight of approximately 398 g/mol. It exhibits low volatility and good thermal stability, making it suitable for various applications in the plastics industry.

Metabolism and Excretion

A significant study focused on the metabolism and urinary excretion of DINA metabolites in humans. Three healthy volunteers were administered a single oral dose of DINA, leading to the identification of several metabolites:

- Mono(hydroxy-isononyl) adipate (OH-MINA)

- Mono(oxo-isononyl) adipate (oxo-MINA)

- Mono(carboxy-isooctyl) adipate (cx-MIOA)

The study found that OH-MINA was the predominant metabolite excreted in urine, indicating that it may serve as a biomarker for DINA exposure. The urinary excretion fractions were quantitatively analyzed using advanced techniques such as online-SPE-LC-MS/MS, revealing significant insights into human metabolism pathways for DINA .

Toxicological Assessment

DINA has been evaluated for its toxicological profile, particularly concerning developmental toxicity. A comprehensive chemical hazard assessment indicated that DINA may pose developmental toxicity concerns, suggesting caution in its use, especially in products intended for children .

Case Studies and Research Findings

- Developmental Toxicity : Research highlighted that DINA could potentially disrupt endocrine functions and lead to developmental issues, similar to other plasticizers. The findings recommend avoiding DINA in sensitive applications such as toys and childcare products .

- Environmental Impact : Studies have shown that DINA can leach from PVC products into the environment, raising concerns about its long-term ecological effects. Its persistence in biological systems and potential bioaccumulation were also noted .

- Comparative Analysis : A comparative study assessed DINA against other alternatives for phthalates, revealing that while it is less toxic than some phthalates, it still poses significant health risks and should be handled with care .

Data Summary Table

| Metabolite | Chemical Structure | Excretion Fraction (%) | Biological Activity |

|---|---|---|---|

| Mono(hydroxy-isononyl) adipate (OH-MINA) | OH-MINA | 70% | Major metabolite; potential biomarker |

| Mono(oxo-isononyl) adipate (oxo-MINA) | oxo-MINA | 20% | Minor metabolite; less studied |

| Mono(carboxy-isooctyl) adipate (cx-MIOA) | cx-MIOA | 10% | Least studied; potential environmental impact |

Propriétés

IUPAC Name |

bis(7-methyloctyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWLCKHHUFBVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860489 | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33703-08-1, 928716-02-3 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisononyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033703081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisononyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ5JF4857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.